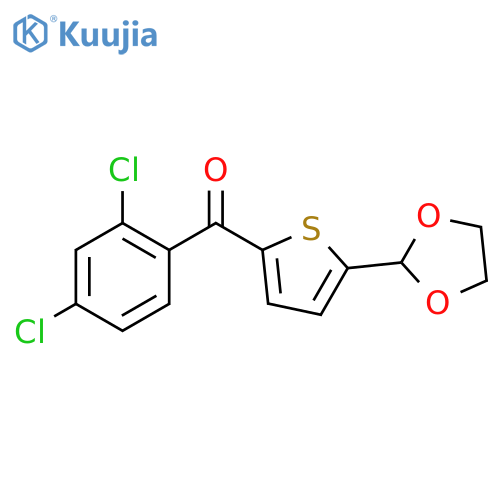

Cas no 898778-88-6 (2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene)

898778-88-6 structure

商品名:2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene

CAS番号:898778-88-6

MF:C14H10Cl2O3S

メガワット:329.198400974274

MDL:MFCD07699167

CID:1948107

PubChem ID:24723528

2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene 化学的及び物理的性質

名前と識別子

-

- 2-(2,4-DICHLOROBENZOYL)-5-(1,3-DIOXOLAN-2-YL)THIOPHENE

- (2,4-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone

- LogP

- (2,4-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone

- DTXSID10641968

- MFCD07699167

- (2,4-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone

- 2-[5-(2,4-DICHLOROBENZOYL)THIOPHEN-2-YL]-1,3-DIOXOLANE

- 898778-88-6

- AKOS016018580

- 2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene

-

- MDL: MFCD07699167

- インチ: InChI=1S/C14H10Cl2O3S/c15-8-1-2-9(10(16)7-8)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2

- InChIKey: YDSKSVOJWYUVMM-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CC=C(C3OCCO3)S2

計算された属性

- せいみつぶんしりょう: 327.9727707Da

- どういたいしつりょう: 327.9727707Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 362

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.8Ų

- 疎水性パラメータ計算基準値(XlogP): 4

2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM298718-1g |

2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene |

898778-88-6 | 95% | 1g |

$512 | 2023-02-16 | |

| abcr | AB362592-2g |

2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, 97%; . |

898778-88-6 | 97% | 2g |

€1400.00 | 2025-02-19 | |

| A2B Chem LLC | AH89272-5g |

2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene |

898778-88-6 | 97% | 5g |

$1932.00 | 2024-04-19 | |

| Fluorochem | 202466-1g |

2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene |

898778-88-6 | 97% | 1g |

£554.00 | 2022-03-01 | |

| TRC | D090495-250mg |

2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene |

898778-88-6 | 250mg |

$ 440.00 | 2022-04-01 | ||

| Matrix Scientific | 107224-1g |

2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, 97% |

898778-88-6 | 97% | 1g |

$517.00 | 2023-09-05 | |

| Fluorochem | 202466-5g |

2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene |

898778-88-6 | 97% | 5g |

£1702.00 | 2022-03-01 | |

| Crysdot LLC | CD11023338-5g |

2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene |

898778-88-6 | 95+% | 5g |

$1401 | 2024-07-19 | |

| abcr | AB362592-1 g |

2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, 97%; . |

898778-88-6 | 97% | 1 g |

€954.60 | 2023-07-19 | |

| TRC | D090495-500mg |

2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene |

898778-88-6 | 500mg |

$ 735.00 | 2022-04-01 |

2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

898778-88-6 (2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene) 関連製品

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:898778-88-6)2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene

清らかである:99%

はかる:1g

価格 ($):465.0